2-(2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}ethyl)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-{2-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]ETHYL}-2,3-DIHYDRO-1H-ISOINDOL-1-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a dihydroisoindolone core and a dimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]ETHYL}-2,3-DIHYDRO-1H-ISOINDOL-1-ONE typically involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine under acidic or basic conditions. The reaction is often carried out in a solvent such as methanol or ethanol at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]ETHYL}-2,3-DIHYDRO-1H-ISOINDOL-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the imine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the imine group.
Scientific Research Applications
2-{2-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]ETHYL}-2,3-DIHYDRO-1H-ISOINDOL-1-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{2-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]ETHYL}-2,3-DIHYDRO-1H-ISOINDOL-1-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological molecules, leading to diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenylacetic acid
- 3,4-Dimethoxybenzaldehyde
- 3,4-Dimethoxyphenethyl alcohol
Uniqueness
Compared to similar compounds, 2-{2-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]ETHYL}-2,3-DIHYDRO-1H-ISOINDOL-1-ONE stands out due to its unique dihydroisoindolone core, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields .
Properties
Molecular Formula |
C19H20N2O3 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[2-[(3,4-dimethoxyphenyl)methylideneamino]ethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C19H20N2O3/c1-23-17-8-7-14(11-18(17)24-2)12-20-9-10-21-13-15-5-3-4-6-16(15)19(21)22/h3-8,11-12H,9-10,13H2,1-2H3 |
InChI Key |
GHYYBPQKYSEDSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NCCN2CC3=CC=CC=C3C2=O)OC |
Origin of Product |
United States |
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